molecular formula C11H11N3OS B386470 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide CAS No. 166113-78-6

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide

Cat. No. B386470
CAS RN: 166113-78-6
M. Wt: 233.29g/mol
InChI Key: ZFPPLOJIYNVXMV-UHFFFAOYSA-N
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Description

The compound “2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide” is a chemical compound of interest in scientific research due to its potential applications in various fields. It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine , which are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of this compound involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . The use of 1,2-dibromoethane as an alkylating agent makes it possible to synthesize 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) .


Molecular Structure Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . The molecular weight of the compound is 233.29g/mol.


Chemical Reactions Analysis

According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.29g/mol. The IR spectrum shows a peak at 2218 cm-1, corresponding to the C≡N bond . The 1H NMR and 13C NMR spectra provide further information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Antitumor Activity

Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized, showing promising inhibitory effects on different cell lines, suggesting potential antitumor applications. These compounds, including cyclopenta[b]thiophene and pyrimidine derivatives, demonstrated significant inhibitory activity, with some being comparable to known anticancer drugs (Albratty, El-Sharkawy, & Alam, 2017).

Antimicrobial Applications

New heterocyclic compounds incorporating sulfamoyl moiety have been synthesized with potential use as antimicrobial agents. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showcasing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Heterocyclic Synthesis

Compounds related to "2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide" have been used in the novel synthesis of pyridines and thieno[2,3-b]pyridine derivatives, contributing to the development of new chemical entities with potential pharmacological activities (Elgemeie, Elfahham, & Nabey, 1988).

Removal of S‐Cysteine Protection

2-Pyridine sulfenyl chloride, a compound related to the specified chemical, has been used for deprotecting and activating the mercapto-group of cysteine and cysteine-peptides, which is crucial in the formation of disulfide bonds. This process is significant in peptide and protein synthesis, with applications in developing therapeutic peptides (Castell & Tun-kyi, 1979).

Anticancer Activity

2-Cyano-N-furan-2-ylmethyl derivatives, including those related to the specified compound, have been synthesized and evaluated for their anticancer activity. Some of these compounds have shown potent and selective cytotoxic effects against leukemia cell lines, demonstrating their potential in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields, given its structural similarity to alkaloids and other biologically active compounds . Further studies could also aim to optimize the synthesis process and investigate the compound’s mechanism of action in more detail.

properties

IUPAC Name

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c12-5-8-4-7-2-1-3-9(7)14-11(8)16-6-10(13)15/h4H,1-3,6H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPPLOJIYNVXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)SCC(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401163239
Record name 2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166113-78-6
Record name 2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166113-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401163239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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